3-(3-(Methoxymethyl)phenoxy)piperidine

Dopamine Transporter Neuropharmacology Selectivity Profiling

3-(3-(Methoxymethyl)phenoxy)piperidine (CAS: 1339809-67-4) is a research-grade chemical with a purity of ≥98%. It is a distinct 3-substituted phenoxypiperidine with a unique selectivity profile, showing a 6.3-fold preference for the dopamine transporter (DAT) over the muscarinic M1 receptor, and high affinity for sigma receptors (Ki = 56 nM). This compound is essential for in vitro DAT pharmacology studies and as a critical benchmark for structure-activity relationship (SAR) campaigns comparing positional isomers. Using generic substitutes risks experimental failure due to divergent target engagement.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13603877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Methoxymethyl)phenoxy)piperidine
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)OC2CCCNC2
InChIInChI=1S/C13H19NO2/c1-15-10-11-4-2-5-12(8-11)16-13-6-3-7-14-9-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3
InChIKeyPPDVTEFBVDFZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Methoxymethyl)phenoxy)piperidine: Target Profiling and Procurement-Ready Characterization


3-(3-(Methoxymethyl)phenoxy)piperidine (CAS: 1339809-67-4) is a synthetic heterocyclic amine featuring a piperidine ring linked via an oxygen atom to a phenyl group substituted at the 3-position with a methoxymethyl (-CH2OCH3) moiety [1]. This compound is available as a research-grade chemical with a typical purity of 98% and a molecular weight of 221.30 g/mol (C13H19NO2) . While not itself a clinical candidate, its structural motif is recognized in medicinal chemistry for its potential as a scaffold in ligand design, with reported activity against the dopamine transporter and sigma receptors suggesting a defined, albeit moderate, polypharmacological profile [2].

Procurement Risk Alert: Why 3-(3-(Methoxymethyl)phenoxy)piperidine Cannot Be Substituted by Generic Piperidine Analogs


The substitution pattern and functional groups of 3-(3-(Methoxymethyl)phenoxy)piperidine confer a distinct biological fingerprint that is not shared by its positional isomers or simpler piperidine derivatives. Data from comparative binding assays demonstrate that this compound possesses a unique selectivity profile, with a 6.3-fold preference for the dopamine transporter over the muscarinic M1 receptor [1]. In contrast, closely related compounds, such as its 4-positional isomer, 4-(3-(methoxymethyl)phenoxy)piperidine, are documented to have different steric and electronic properties, which can lead to divergent target engagement and off-target activity . This evidence underscores that generic substitution with an in-class compound based solely on structural similarity carries a high risk of experimental failure and invalid results.

3-(3-(Methoxymethyl)phenoxy)piperidine: A Quantitative Comparative Evidence Guide for Scientific Selection


Dopamine Transporter vs. M1 Muscarinic Receptor Selectivity Profile

The compound exhibits moderate affinity for the dopamine transporter (DAT) with a Ki of 301 nM, while showing substantially weaker affinity for the muscarinic M1 receptor with a Ki of 1,900 nM [1]. This represents a 6.3-fold selectivity window, which is a key differentiating factor from many non-selective piperidine analogs. The quantitative data allow for a direct assessment of potential off-target activity.

Dopamine Transporter Neuropharmacology Selectivity Profiling

Sigma Receptor Binding Profile: Comparative Affinity

The compound binds to sigma receptors, with a reported Ki of 56 nM in a guinea pig cerebral homogenate assay using [3H]DTG [1]. While direct comparative data for a specific analog is not available in this exact assay, this affinity level is comparable to known sigma-active piperidines and suggests a relevant pharmacological property. In a separate assay, a related piperidine derivative (CHEMBL1698776) showed a sigma-2 receptor Ki of 90 nM, indicating that the methoxymethyl substitution may modulate sigma receptor subtype selectivity [2].

Sigma Receptor CNS Binding Affinity

Positional Isomer Differentiation: 3- vs. 4-Substitution Impact

The attachment point of the phenoxy group on the piperidine ring is a critical determinant of molecular geometry and biological activity. The 3-position substitution in 3-(3-(methoxymethyl)phenoxy)piperidine creates a distinct steric and electronic environment compared to its 4-substituted isomer, 4-(3-(methoxymethyl)phenoxy)piperidine . This positional difference can alter the compound's interaction with binding pockets and its metabolic stability. While quantitative binding data for both isomers in the same assay are not publicly available, the documented structural divergence is a well-established principle in medicinal chemistry and a primary justification for selecting the correct isomer for SAR exploration [1].

Structure-Activity Relationship Medicinal Chemistry Piperidine Scaffolds

3-(3-(Methoxymethyl)phenoxy)piperidine: Optimal Research and Application Scenarios Based on Quantitative Evidence


Dopamine Transporter (DAT) Pharmacology Studies

This compound is well-suited for in vitro studies investigating dopamine transporter pharmacology, given its defined Ki of 301 nM and its 6.3-fold selectivity over the M1 muscarinic receptor [1]. It can be employed as a tool compound to study DAT-mediated mechanisms or as a reference ligand in competitive binding assays to characterize novel DAT inhibitors.

Sigma Receptor Ligand Development and SAR

The compound's demonstrated affinity for sigma receptors (Ki = 56 nM) makes it a valuable starting point or control for structure-activity relationship (SAR) studies aimed at developing novel sigma receptor ligands [2]. It can be used to investigate the impact of methoxymethyl substitution on sigma-1 vs. sigma-2 selectivity and on downstream functional effects.

Piperidine Scaffold Diversification and Isomer Benchmarking

As a distinct 3-substituted phenoxypiperidine, this compound serves as a crucial benchmark for comparing the biological and physicochemical properties of positional isomers. It can be used in parallel with its 4-substituted analog to probe how the point of attachment on the piperidine ring affects target engagement, metabolic stability, and overall drug-likeness in a systematic SAR campaign .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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